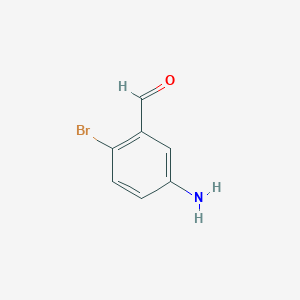![molecular formula C12H17NO2S B13504314 tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains both a thieno and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents onto the thieno or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-c]pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability.
作用機序
The mechanism of action of tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[3,2-c]azepine-5-carboxylate
- tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
- tert-Butyl 4-(4-nitrophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
Uniqueness
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC名 |
tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)9-7-16-10-6-13-5-4-8(9)10/h7,13H,4-6H2,1-3H3 |
InChIキー |
VXGMZFRDELFMRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CSC2=C1CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


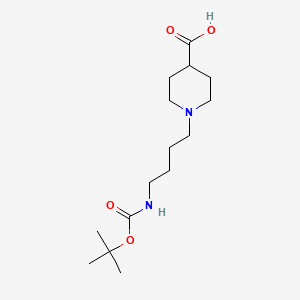
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
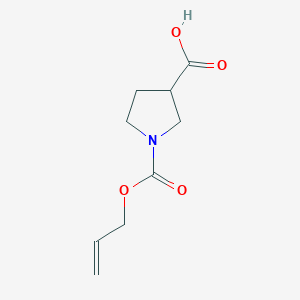
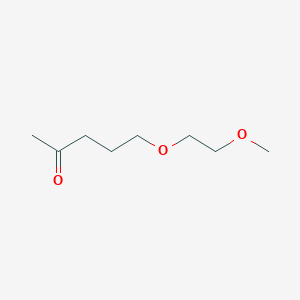
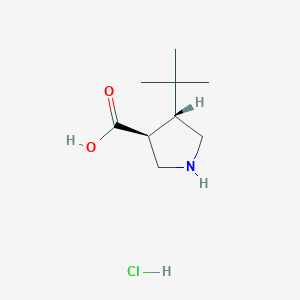
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)

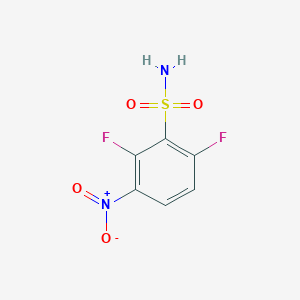
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
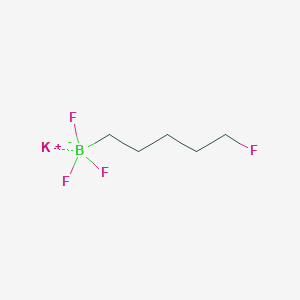
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
